Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
Overview
Description
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and an adamantane carboxamide group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by the formation of the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with the adamantane carboxamide moiety under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives and adamantane-based compounds.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.
Adamantane-Based Compounds: Compounds containing the adamantane moiety may have similar physicochemical properties and applications.
Uniqueness
The uniqueness of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]- lies in its specific combination of structural elements, which may confer unique biological activities and therapeutic potential. The presence of the adamantane carboxamide group, in particular, may enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N9O/c36-24(26-13-18-10-19(14-26)12-20(11-18)15-26)27-4-5-35-23-21(16-32-35)22(30-17-31-23)33-6-8-34(9-7-33)25-28-2-1-3-29-25/h1-3,16-20H,4-15H2,(H,27,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLHKRECXRFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5)C7=NC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104842 | |
Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021025-40-0 | |
Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021025-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701104842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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